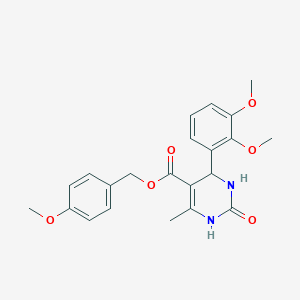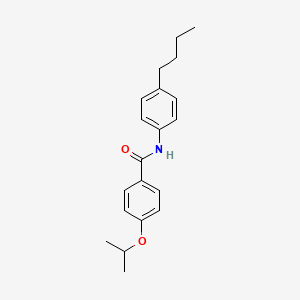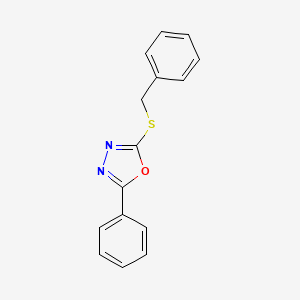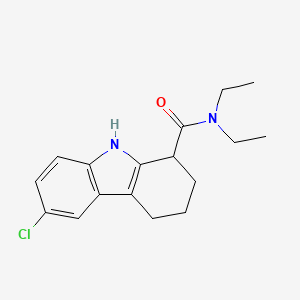
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine (CDPP) is a chemical compound that has been studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized and evaluated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are important in the regulation of mood, appetite, and sleep. This compound has also been evaluated for its potential use as a tool in studying the role of serotonin receptors in various physiological processes.
Mecanismo De Acción
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been shown to act as a partial agonist at serotonin receptors, specifically at the 5-HT1A and 5-HT2C subtypes. This means that it can activate these receptors to some degree, but not as strongly as a full agonist. This compound has also been shown to inhibit the reuptake of serotonin, which can lead to increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to decrease anxiety-like behavior in animal models, which is consistent with its partial agonist activity at the 5-HT1A receptor. This compound has also been shown to increase food intake and body weight in animal models, which is consistent with its partial agonist activity at the 5-HT2C receptor. Additionally, this compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized with high yield and purity. It has also been shown to have specific affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, this compound also has some limitations. It has been shown to have off-target effects at other receptors, which may complicate interpretation of results. Additionally, this compound has not been extensively studied in humans, so its effects in humans are not well understood.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine. One area of interest is its potential use as a tool for studying the role of serotonin receptors in various physiological processes. Further studies are needed to determine the specificity of this compound for these receptors and to elucidate its effects on downstream signaling pathways. Additionally, this compound may have potential therapeutic applications, particularly in the treatment of anxiety and depression. Further studies are needed to evaluate its safety and efficacy in humans. Overall, this compound is a promising compound for scientific research and has the potential to contribute to our understanding of the role of serotonin receptors in various physiological processes.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine involves the reaction of 3-chloroaniline with 2,6-dinitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield this compound. This method has been optimized for high yield and purity and has been used in various studies to produce this compound for research purposes.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-3-1-4-13(11-12)18-7-9-19(10-8-18)16-14(20(22)23)5-2-6-15(16)21(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAFOJPGQIQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4973090.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)
![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)
![ethyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973155.png)


![1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4973169.png)
![methyl (3-(3-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4973178.png)
![ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B4973183.png)